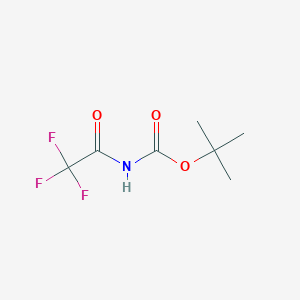
tert-Butyl (2,2,2-trifluoroacetyl)carbamate
Overview
Description
tert-Butyl (2,2,2-trifluoroacetyl)carbamate is a chemical compound with the molecular formula C7H10F3NO3 and a molecular weight of 213.15 g/mol . It is known for its unique structural features, including the presence of a trifluoroacetyl group and a tert-butyl carbamate moiety. This compound is utilized in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2,2,2-trifluoroacetyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products . The reaction can be represented as follows:
tert-Butyl carbamate+trifluoroacetic anhydride→tert-Butyl (2,2,2-trifluoroacetyl)carbamate+by-products
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,2,2-trifluoroacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield tert-butyl carbamate and trifluoroacetic acid.
Common Reagents and Conditions
Bases: Pyridine is commonly used to neutralize acidic by-products.
Acids: Hydrochloric acid can be used for hydrolysis reactions.
Major Products
Hydrolysis: Produces tert-butyl carbamate and trifluoroacetic acid.
Scientific Research Applications
Chemistry
tert-Butyl (2,2,2-trifluoroacetyl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amines, allowing for subsequent reactions to occur without interference .
Biology and Medicine
In biological research, this compound is used in the synthesis of various bioactive molecules. It aids in the development of pharmaceuticals by providing a stable intermediate for further chemical modifications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2,2,2-trifluoroacetyl)carbamate involves its role as a protecting group. It temporarily masks reactive sites on molecules, preventing unwanted reactions during synthesis. The trifluoroacetyl group provides steric hindrance and electronic effects that stabilize the compound during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.
tert-Butyl (trifluoroacetyl)carbamate: Similar structure but may have different reactivity due to variations in the trifluoroacetyl group positioning.
Uniqueness
tert-Butyl (2,2,2-trifluoroacetyl)carbamate is unique due to the presence of both the tert-butyl and trifluoroacetyl groups. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(2,2,2-trifluoroacetyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNYOBGALHRABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















